molecular formula C14H8Cl2N2O2S B12222323 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B12222323
M. Wt: 339.2 g/mol
InChI Key: BHNRHWYZONDKSE-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a 3,4-dichlorophenyl group and a 1,3-thiazol-2-yl moiety.

Properties

Molecular Formula

C14H8Cl2N2O2S

Molecular Weight

339.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H8Cl2N2O2S/c15-9-2-1-8(7-10(9)16)11-3-4-12(20-11)13(19)18-14-17-5-6-21-14/h1-7H,(H,17,18,19)

InChI Key

BHNRHWYZONDKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Furan-Thiazole Scaffold

The most widely reported method involves a two-step process:

  • Synthesis of 5-(3,4-Dichlorophenyl)Furan-2-Carbonyl Chloride :
    Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form the corresponding acyl chloride. This intermediate is unstable and must be used immediately in the next step.
  • Amidation with 1,3-Thiazol-2-Amine :
    The acyl chloride is treated with 1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) as a base, facilitating nucleophilic acyl substitution. The reaction proceeds in anhydrous dioxane at room temperature, yielding the target carboxamide after 12–24 hours.

Representative Reaction Conditions:

Step Reagents Solvent Temperature Time Yield
1 SOCl₂ CH₂Cl₂ 0–5°C 2 h 92%
2 Et₃N Dioxane 25°C 24 h 78%

One-Pot Tandem Synthesis

Recent advances have explored one-pot methodologies to reduce purification steps. In this approach, in-situ generation of the acyl chloride is followed by direct amidation. For instance, a mixture of furan-2-carboxylic acid, SOCl₂, and 1,3-thiazol-2-amine in tetrahydrofuran (THF) achieves a combined yield of 68%. However, this method requires precise stoichiometric control to minimize side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dioxane and DMF enhance the solubility of intermediates, whereas nonpolar solvents (e.g., toluene) lead to premature precipitation and reduced yields. Elevated temperatures (40–50°C) accelerate the amidation step but risk decomposition of the thiazole moiety.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves acyl transfer efficiency, increasing yields by 12–15%. Conversely, protic additives (e.g., methanol) hydrolyze the acyl chloride intermediate, necessitating strictly anhydrous conditions.

Purification and Characterization

Crude product is purified via column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) as the eluent. Recrystallization from hot ethanol yields analytically pure material (>99% by HPLC).

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.83 (m, 2H, Ar-H), 7.61 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, thiazole-H), 7.12 (d, J = 3.6 Hz, 1H, thiazole-H), 6.95 (s, 1H, furan-H).
  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) achieve consistent yields of 70–75%, but industrial-scale production faces challenges in waste management due to halogenated byproducts. Continuous-flow reactors are being investigated to improve throughput and reduce solvent usage.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Structural Characteristics

This compound is characterized by:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Dichlorophenyl Group : Enhances electronic properties, potentially influencing biological interactions.

These features contribute to its diverse applications, particularly in drug development.

Research indicates that compounds featuring thiazole and furan moieties exhibit significant biological activity, particularly anticancer properties. The presence of the dichlorophenyl group may enhance this activity due to its electronic properties, which can influence binding interactions with biological targets.

Anticancer Properties

The compound has shown promising results in various studies targeting cancer cell lines. For instance:

  • In vitro Studies : Evaluation against human epithelial cell lines such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) revealed significant antiproliferative activity .
  • Mechanism of Action : Molecular docking studies suggest that it interacts with specific proteins or enzymes involved in cancer progression, including vascular endothelial growth factor receptor-2 (VEGFR-2) .

Synthesis and Derivatives

The synthesis of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. Methods include:

  • Knoevenagel Reactions : Used for forming carbon-carbon bonds.
  • Microwave Irradiation : Enhances yields and reaction rates compared to classical methods .

Comparison with Related Compounds

The compound shares structural similarities with other thiazole and furan derivatives. A comparative analysis is provided below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(2-chlorophenyl)-N-(thiazol-2-yl)furan-2-carboxamideThiazole and furan ringsAnticancer activitySubstituted phenyl group enhances activity
N-(thiazol-2-yl)benzamideThiazole ring with benzamideAntagonist for ion channelsLacks furan component
5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamideSimilar structure but different chlorine positionPotentially similar bioactivityVariation in halogen substitution affects binding

Pharmacological Significance

The pharmacological potential of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide extends beyond anticancer applications. It may also act as a lead compound for developing therapeutics targeting various diseases due to its ability to bind to multiple biological targets .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Molecular Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features
5-(3,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide C24H16Cl2N4O2 475.32 Benzotriazole ring instead of thiazole; 4-methylphenyl substitution
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C11H8Cl2N2OS 303.17 Acetamide backbone; twisted dihedral angle (61.8°) between dichlorophenyl and thiazol rings
5-(3-Chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide C15H11ClN2O2S 318.78 Methyl substitution on phenyl; reduced steric bulk compared to dichlorophenyl analogs
5-(2-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide C15H12ClN3O3S 365.80 Thiadiazole ring with methoxymethyl group; altered electronic profile
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide C16H12F3N5O4S2 491.42 Sulfamoyl and trifluoromethyl groups; enhanced hydrogen-bonding capacity

Computational and Experimental Validation

  • ’s Pipeline : Molecular docking and ADMET profiling prioritize analogs with optimal steric and electronic compatibility for viral fusion inhibition. The benzotriazole derivative’s bulkier structure may hinder entry into hydrophobic pockets compared to thiazole-based compounds .
  • Crystallographic Data : provides empirical structural data critical for understanding intermolecular interactions, while computational models () predict binding without experimental validation .

Biological Activity

5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound with notable biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Features

The compound features a furan ring, a thiazole moiety, and a dichlorophenyl group. These structural elements contribute to its biological activity by influencing interactions with various biological targets such as enzymes and receptors. The presence of both aromatic and heteroaromatic systems enhances its potential as a therapeutic agent.

Research indicates that compounds with thiazole and furan moieties exhibit significant anticancer properties. The mechanisms through which 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide exerts its effects likely involve:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines by interacting with specific proteins or enzymes within cells.
  • Binding Interactions : Molecular dynamics simulations have revealed that the compound can bind to multiple biological targets, which is crucial for understanding its mechanism of action and optimizing its efficacy.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to evaluate how variations in the structure affect biological activity. Key findings include:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(2-chlorophenyl)-N-(thiazol-2-yl)furan-2-carboxamideThiazole and furan ringsAnticancer activitySubstituted phenyl group enhances activity
N-(thiazol-2-yl)benzamideThiazole ring with benzamideAntagonist for ion channelsLacks furan component
5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamideSimilar structure but different chlorine positionPotentially similar bioactivityVariation in halogen substitution affects binding

The dichlorophenyl group is particularly significant as it may enhance binding interactions due to its electronic properties, thus increasing the compound's overall efficacy against cancer cells .

Case Studies and Research Findings

Several studies have highlighted the anticancer potential of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
    • For instance, compounds structurally similar to 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide showed IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cell lines .
  • Molecular Dynamics Simulations :
    • Simulations indicated that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a mechanism that could be exploited for drug development .

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